2-Mercapto-5-methoxypyrimidine-4,6-diol

Overview

Description

Synthesis Analysis

The synthesis of 2-Mercapto-5-methoxypyrimidine-4,6-diol involves the reaction of dimethyl 2-methoxymalonate and thiourea in the presence of sodium . The reaction is carried out in methanol at 80°C for 10 hours . After completion of the reaction, the solvent is evaporated, and the product is extracted with water and ethyl acetate . The aqueous layer is acidified to pH 1 with hydrochloric acid, and the precipitate is collected by filtration and dried in vacuo to yield the title compound .Molecular Structure Analysis

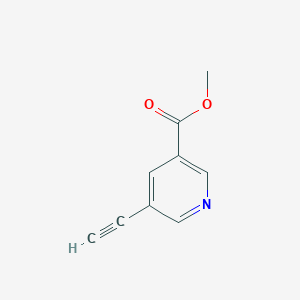

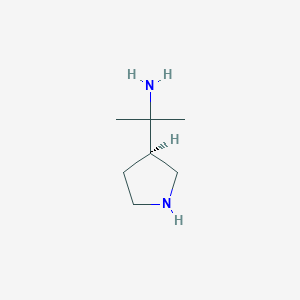

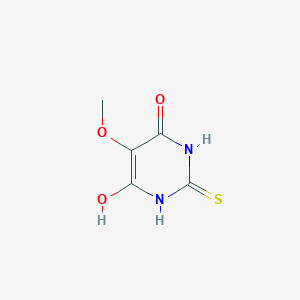

The molecular structure of 2-Mercapto-5-methoxypyrimidine-4,6-diol consists of a pyrimidine ring substituted with a mercapto group at the 2-position, a methoxy group at the 5-position, and hydroxyl groups at the 4 and 6-positions.Scientific Research Applications

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole

- Application: This study focuses on the functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole, yielding two series of products: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles .

- Method: The experimental conditions were optimised for each class of compounds by altering the base used and the reagents’ proportions .

- Results: The target halogenide reagents and bis-thiadiazole ligands were obtained either as single products or as mixtures easily separable by chromatography .

-

Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives

- Application: A new series of 2-mercapto pyrimidines were synthesized by the reaction of thiourea with various substituted chalcones and were tested for In-Vitro antioxidant activity .

- Method: Equimolar concentration of Chalcones and thiourea in 30ml ethanol in the presence of 20% NaOH solution was refluxed for 8-10 hours .

- Results: Compounds 3c, 3e have exhibited promising antioxidant activity .

-

Preparation of 4-hydroxy-2-mercapto-5-methoxypyrimidine (II) using Methyl methoxyacetate

-

Synthesis and evaluation of 2-mercapto-5-styryl-1,3,4-oxadiazoles

- Application: These compounds were synthesized with the aim of developing potential cytotoxic agents .

- Method: The specific synthesis methods and experimental procedures would depend on the target compound .

- Results: The results of the in silico studies were used to understand the possible interactions with the active site .

Safety And Hazards

The safety data sheet for 2-Mercapto-5-methoxypyrimidine-4,6-diol was not found in the search results. Therefore, it is recommended to handle this compound with general laboratory precautions. Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name |

6-hydroxy-5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-10-2-3(8)6-5(11)7-4(2)9/h1H3,(H3,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKWXURHNBGCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=S)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercapto-5-methoxypyrimidine-4,6-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.